molecular formula C39H35NO4S B613399 Fmoc-Pen(Trt)-OH CAS No. 201531-88-6

Fmoc-Pen(Trt)-OH

Cat. No. B613399
M. Wt: 613,78 g/mole
InChI Key: XSGMGAINOILNJR-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Protection of Amino Acids in Peptide Synthesis : Fmoc-Pen(Trt)-OH is utilized for the side-chain protection of amino acids like Histidine in peptide syntheses. It is combined with fluorenylmethyloxycarbonyl (Fmoc) for N α-protection and is cleavable by mild acidolysis, providing stability and selectivity in peptide synthesis processes (Sieber & Riniker, 1987).

  • Solid Phase Peptide Synthesis : In Fmoc solid phase peptide synthesis, derivatives like Fmoc-Cys(Trt)-OH show excellent synthesis characteristics, demonstrating the efficiency of Trt-protected amino acids in automated peptide synthesizers. This is crucial for the synthesis and workup of complex peptides (McCurdy, 1989).

  • Antibacterial and Anti-inflammatory Applications : The use of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown promising advancements in developing antibacterial and anti-inflammatory biomedical materials. These materials demonstrate substantial effects on bacterial morphology and viability while being non-toxic to mammalian cells (Schnaider et al., 2019).

  • Chemical Protein Synthesis : Fmoc-Pen(Trt)-OH plays a role in chemical protein synthesis. For instance, Fmoc-Cys(Trt)-OH is used in synthesizing protein segments via convergent and native chemical ligations. The Fmoc group is stable under harsh conditions and can be readily removed after ligation (Kar et al., 2020).

  • Theranostic Applications in Cancer : Fmoc derivatives are utilized in assembling targeting ligands, peptidic spacers, fluorescent tags, and chelating cores for theranostic applications in cancer. This methodology is versatile for solid-phase resins and crucial in synthesizing ligand-targeted fluorescent-tagged bioconjugates (Sengupta et al., 2018).

  • Synthesis of Fluorogenic Amino Acids for Imaging : The synthesis of fluorogenic amino acids like Fmoc-Trp(C2-BODIPY)-OH is significant for live-cell fluorescence imaging. These amino acids are incorporated into peptides, providing specific molecular interactions and enabling wash-free imaging, crucial for studying cellular processes and pathogen visualization (Mendive-Tapia et al., 2017).

Safety And Hazards

There is no specific information available about the safety and hazards of Fmoc-Pen(Trt)-OH.


Future Directions

The future directions of Fmoc-Pen(Trt)-OH could involve its use in the synthesis of more complex peptides and proteins. However, no specific future directions were found in the available resources.


Please note that this information is based on the available resources and there might be more recent studies or data related to Fmoc-Pen(Trt)-OH.


properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMGAINOILNJR-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659604
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Pen(Trt)-OH

CAS RN

201531-88-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Pen(Trt)-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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